(3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone typically involves the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions include the use of solvents such as ethanol or methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of (3,5-dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets. The compound has been shown to inhibit protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylpyrazol-1-yl)-(4-phenyl-1H-imidazol-5-yl)methanone
- (3,5-Dimethylpyrazol-1-yl)-(4-methyl-1H-imidazol-5-yl)methanone
- (3,5-Dimethylpyrazol-1-yl)-(4-chloro-1H-imidazol-5-yl)methanone
Uniqueness
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone is unique due to the presence of both nitro and pyrazole groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development .
Properties
CAS No. |
6961-39-3 |
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Molecular Formula |
C9H9N5O3 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(5-nitro-1H-imidazol-4-yl)methanone |
InChI |
InChI=1S/C9H9N5O3/c1-5-3-6(2)13(12-5)9(15)7-8(14(16)17)11-4-10-7/h3-4H,1-2H3,(H,10,11) |
InChI Key |
HVUROEOAOOYNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(NC=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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